1-(2-Methoxyethoxy)-4-nitrobenzene
Overview
Description
1-(2-Methoxyethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Methoxyethoxy)-4-nitrobenzene is a nitroaromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1-chloro-4-nitrobenzene with 2-methoxyethanol in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO) as a solvent. The process yields the compound as a yellow solid with high purity, suitable for further biological testing .
Biological Properties
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that nitroaromatic compounds, including this one, can exhibit antimicrobial properties. The presence of the nitro group is often linked to increased activity against various bacterial strains .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, although further investigation is necessary to elucidate its efficacy and mechanism .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction could play a role in its biological activity, particularly in metabolic pathways .
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:
- Reactive Intermediates : Nitro compounds can undergo reduction within biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules .
- Targeting Enzymes and Receptors : The compound may modulate the activity of certain enzymes or receptors, influencing various biochemical pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various nitroaromatic compounds against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated significant inhibitory effects on selected strains, suggesting its potential as an antimicrobial agent .
- Cytotoxicity Assays : A cytotoxicity assay was conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer therapeutic .
- Enzyme Interaction Studies : Research focused on the enzyme inhibition properties of this compound revealed that it could inhibit certain cytochrome P450 enzymes involved in drug metabolism. This interaction suggests a potential for drug-drug interactions when co-administered with other pharmaceuticals .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
1-(2-methoxyethoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSIAIRQIAPAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338235 | |
Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22483-40-5 | |
Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-(2-Methoxyethoxy)-4-nitrobenzene?
A1: While the abstract does not explicitly state the molecular weight, it does provide the molecular formula of this compound as C9H11NO4 []. Using this information, we can calculate the molecular weight to be 197.19 g/mol.
Q2: What does the abstract reveal about the conformation of this compound in its solid state?
A2: The abstract mentions that the O—C—C—O chain in the structure adopts a synclinal conformation []. This means the two oxygen atoms in this chain are not in a fully staggered or eclipsed conformation, but rather somewhere in between.
Q3: What kind of intermolecular interactions contribute to the crystal structure stability of this compound?
A3: The abstract explicitly states that C—H⋯O hydrogen bonds play a role in stabilizing the crystal structure of this compound [].
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